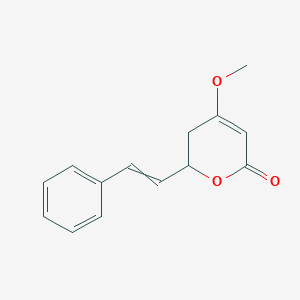

(+)-Kavain

Description

Kavain has been reported in Piper majusculum, Piper methysticum, and Alnus sieboldiana with data available.

RN given refers to cpd without isomeric designation; see also kavaform; structure

Properties

IUPAC Name |

(2R)-4-methoxy-2-[(E)-2-phenylethenyl]-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEAQIWGXBXCYFX-GUOLPTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)O[C@H](C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033595 | |

| Record name | (+)-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500-64-1 | |

| Record name | (+)-Kavain | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500-64-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kawain | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | kavain | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+)-Kavain | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAVAIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1ES06373M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (+)-Kavain on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Kavain, a major kavalactone from the kava plant (Piper methysticum), exerts its anxiolytic and sedative effects primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. This document provides a comprehensive overview of the molecular mechanisms underlying this interaction. Through a detailed analysis of electrophysiological and radioligand binding studies, this guide elucidates the functional consequences of this compound's interaction with various GABA-A receptor subtypes. It is established that this compound enhances GABA-elicited currents in a concentration-dependent manner without directly activating the receptor or binding to the benzodiazepine site. The proposed mechanism involves a novel allosteric binding site, the modulation of which is influenced by specific amino acid residues within the transmembrane domains of the GABA-A receptor subunits. This guide summarizes the key quantitative data, details the experimental methodologies used to derive these findings, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to GABA-A Receptors

GABA-A receptors are pentameric ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[1][2] These receptors are assembled from a diverse family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), resulting in a wide array of receptor subtypes with distinct pharmacological properties and physiological roles.[2][3] The most common synaptic subtype consists of two α, two β, and one γ subunit.[2][3] The binding of the neurotransmitter GABA to the extracellular domain of the receptor triggers the opening of an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.[1][2]

GABA-A receptors possess multiple distinct binding sites that can be targeted by various pharmacological agents. In addition to the orthosteric GABA binding site, there are several allosteric sites that can modulate receptor function.[2][4] Positive allosteric modulators (PAMs), such as benzodiazepines and barbiturates, enhance the effect of GABA, typically by increasing the channel opening frequency or duration, respectively.[4]

This compound as a Positive Allosteric Modulator of GABA-A Receptors

Electrophysiological Evidence

Electrophysiological studies, primarily using the two-electrode voltage clamp (TEVC) technique on Xenopus oocytes expressing recombinant human GABA-A receptors, have demonstrated that this compound potentiates GABA-induced chloride currents.[7][8]

Key findings include:

-

Enhancement of GABA-evoked currents: this compound enhances GABA-elicited responses in a concentration-dependent manner. For the abundant α1β2γ2L subtype, 300 μM kavain enhances the response to a low concentration of GABA (EC₃) by approximately 170 ± 23%.[7][8]

-

Negligible direct activation: At concentrations up to 300 μM, this compound shows negligible intrinsic agonist activity, eliciting currents that are less than 1% of the maximal GABA response.[7][8]

-

Lack of subtype selectivity: this compound potentiates a wide range of GABA-A receptor subtypes, including those containing different α (α1, α2, α3, α5) and β (β1, β2, β3) subunits, as well as the δ subunit, with no significant subtype selectivity observed in terms of the degree of potentiation at a concentration of 300 μM.[7][8] However, a greater enhancement is observed at α4β2δ receptors compared to α1β2γ2L receptors.[7][9][10]

-

Independence from the benzodiazepine binding site: The modulatory effect of this compound is not blocked by the benzodiazepine antagonist flumazenil, indicating that it does not act via the classical benzodiazepine binding site.[7][8] Furthermore, the co-application of this compound and diazepam results in a greater enhancement of GABA currents than either compound alone, suggesting different binding sites.[8]

Radioligand Binding Evidence

Radioligand binding assays provide further evidence for the interaction of this compound with GABA-A receptors. These studies typically use radiolabeled ligands that bind to specific sites on the receptor complex and measure the ability of unlabeled compounds to displace or modulate this binding.

Key findings include:

-

Enhancement of agonist binding: Kava extracts and pure kavalactones have been shown to enhance the binding of the GABA-A receptor agonist [³H]muscimol to rat brain membranes.[11] A kavapyrone-enriched extract was found to increase the number of [³H]muscimol binding sites (Bmax) without significantly altering the binding affinity (Kd).[12]

-

Modulation of the GABA binding site: this compound, along with other kavalactones, enhances the specific binding of the competitive antagonist [³H]bicuculline methochloride ([³H]BMC), suggesting a modulatory effect on the GABA binding site.[13]

-

No interaction with the benzodiazepine site: Kavalactones, including this compound, do not inhibit the binding of [³H]flunitrazepam, a radioligand for the benzodiazepine binding site, further confirming that their mechanism of action is distinct from that of benzodiazepines.[13]

Quantitative Data Summary

The following tables summarize the key quantitative data from electrophysiological and radioligand binding studies on the effects of this compound on GABA-A receptors.

Table 1: Electrophysiological Effects of this compound on GABA-A Receptor Subtypes

| Receptor Subtype | This compound Concentration (μM) | Effect | Magnitude of Effect | Reference |

| α1β2γ2L | 10 - 300 | Potentiation of GABA EC₃ response | Concentration-dependent, 170 ± 23% enhancement at 300 μM | [7][8] |

| α1β2γ2L | 300 | Direct Activation | < 1% of maximal GABA response | [7][8] |

| α2β2γ2L | 300 | Potentiation of GABA EC₃ response | Similar to α1β2γ2L | [7][8] |

| α3β2γ2L | 300 | Potentiation of GABA EC₃ response | Similar to α1β2γ2L | [7][8] |

| α5β2γ2L | 300 | Potentiation of GABA EC₃ response | Similar to α1β2γ2L | [7][8] |

| α1β1γ2L | 300 | Potentiation of GABA EC₃ response | Similar to α1β2γ2L | [7][8] |

| α1β3γ2L | 300 | Potentiation of GABA EC₃ response | Similar to α1β2γ2L | [7][8] |

| α4β2δ | 300 | Potentiation of GABA response | Greater enhancement than at α1β2γ2L | [7][9][10] |

| α1β2γ2L | 300 | Interaction with Diazepam (1 μM) | Greater potentiation than either compound alone | [8] |

| α1β2γ2L | 300 | Interaction with Etomidate (3 μM) | Modest but significant reduction in etomidate potentiation | [7] |

| α1β3N265Mγ2L | 300 | Potentiation of GABA EC₃ response | Diminished potentiation | [7][8] |

Table 2: Radioligand Binding Effects of Kavalactones on GABA-A Receptors

| Radioligand | Kavalactone/Extract | Preparation | Effect | Magnitude of Effect | Reference |

| [³H]muscimol | Kavapyrone-enriched extract | Rat brain membranes | Increased Bmax | Maximal potentiation of 358% in hippocampus | [12] |

| [³H]bicuculline methochloride | This compound | Not specified | Enhanced specific binding | Maximal enhancement of 18-28% at 0.1 μM | [13][14] |

| [³H]flunitrazepam | This compound and other kavalactones | Not specified | No inhibition of specific binding | - | [13][14] |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is used to study the function of ion channels, such as GABA-A receptors, expressed in the membrane of Xenopus oocytes.[15][16][17]

5.1.1 Oocyte Preparation and cRNA Injection

-

Harvest stage V-VI oocytes from female Xenopus laevis.

-

Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2L). The cRNA is synthesized in vitro from linearized cDNA templates.

-

Incubate the injected oocytes for 2-7 days at 18°C in a suitable medium (e.g., ND96) to allow for receptor expression.[16]

5.1.2 Electrophysiological Recording

-

Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential, typically -60 mV.

-

Apply GABA and test compounds (e.g., this compound) to the oocyte via the perfusion system.

-

Record the resulting currents using a voltage-clamp amplifier. Data is acquired and analyzed using appropriate software.

Radioligand Binding Assay

This technique is used to measure the binding of a radiolabeled ligand to its receptor.[18][19]

5.2.1 Membrane Preparation

-

Homogenize brain tissue (e.g., rat cerebral cortex) in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.

5.2.2 Binding Assay

-

Incubate the prepared membranes with a specific concentration of the radioligand (e.g., [³H]muscimol) in the absence (total binding) or presence (non-specific binding) of a high concentration of an unlabeled competing ligand (e.g., GABA).

-

To test the effect of a modulator like this compound, incubate the membranes with the radioligand and various concentrations of the test compound.

-

After incubation at a specific temperature (e.g., 4°C) for a defined period, terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate specific binding by subtracting non-specific binding from total binding.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Action on GABA-A Receptors

Caption: Signaling pathway of this compound's positive allosteric modulation of GABA-A receptors.

Experimental Workflow for TEVC Studies

Caption: Workflow for two-electrode voltage clamp (TEVC) analysis of this compound on GABA-A receptors.

Logical Relationship of Evidence for the Mechanism of Action

Caption: Logical flow of evidence supporting this compound's mechanism of action on GABA-A receptors.

Putative Binding Site and Future Directions

While the precise binding site of this compound on the GABA-A receptor has not been definitively elucidated, the available evidence points towards a novel allosteric site distinct from the benzodiazepine binding pocket. The finding that the β3N265M mutation, known to impair the action of some anesthetics, also diminishes kavain-mediated potentiation suggests that the binding site may be located within the transmembrane domains of the receptor subunits.[7][8]

Molecular docking studies, while not yet extensively published in peer-reviewed literature for this compound, could provide valuable insights into potential binding poses and key interacting residues. One preliminary molecular docking study suggested that kavalactones might dock to the benzodiazepine site, but the authors acknowledged that this contradicts experimental evidence and highlighted the limitations of in silico models.[6] Future research employing site-directed mutagenesis of residues within the transmembrane domains, guided by computational modeling, will be crucial for identifying the specific amino acids that constitute the kavain binding site.

Further investigation into the structural basis of the interaction between this compound and the GABA-A receptor will be instrumental for the rational design of novel therapeutics with improved potency and selectivity for the treatment of anxiety and other neurological disorders.

Conclusion

This compound acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission through a mechanism that is distinct from that of classical benzodiazepines. This is supported by robust electrophysiological and radioligand binding data. The lack of significant subtype selectivity and the identification of a key mutation affecting its modulatory activity provide important clues about its binding site within the transmembrane domains of the receptor. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and other kavalactones.

References

- 1. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for GABAA receptor potentiation by neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-directed mutagenesis of N-linked glycosylation sites on the gamma-aminobutyric acid type A receptor alpha 1 subunit. | J. Craig Venter Institute [jcvi.org]

- 5. researchgate.net [researchgate.net]

- 6. kavaforums.com [kavaforums.com]

- 7. Optimising the transient expression of GABA(A) receptors in adherent HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of various Piper methysticum cultivars with CNS receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kavain | NF-κB | GABA Receptor | TargetMol [targetmol.com]

- 10. Frontiers | Single-cell transcriptome analysis profiles cellular dynamics and transcriptional changes in diabetic wound tissues following ESWT treatment [frontiersin.org]

- 11. japsonline.com [japsonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Influence of genuine kavapyrone enantiomers on the GABA-A binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. jneurosci.org [jneurosci.org]

- 17. UQ eSpace [espace.library.uq.edu.au]

- 18. Frontiers | Probes for the heterogeneity of muscimol binding sites in rat brain [frontiersin.org]

- 19. Clathrin-independent endocytosis of GABA(A) receptors in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of (+)-Kavain in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Kavain, a prominent kavalactone derived from the medicinal plant Piper methysticum (kava), has garnered significant interest for its potential therapeutic applications in a range of neurological disorders. Accumulating evidence from preclinical studies highlights its neuroprotective properties, suggesting a multifaceted mechanism of action that encompasses modulation of ion channels, enhancement of antioxidant defenses, and attenuation of neuroinflammatory processes. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, with a focus on its relevance to neurodegenerative diseases such as Parkinson's and Alzheimer's disease. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows to facilitate further research and drug development efforts in this promising area.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a growing global health challenge characterized by the progressive loss of neuronal structure and function. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and excitotoxicity, necessitates the exploration of novel therapeutic agents with pleiotropic mechanisms of action. This compound, a lipophilic compound from the kava plant, has emerged as a compelling candidate due to its ability to cross the blood-brain barrier and exert a range of effects on the central nervous system.[1] This guide synthesizes the existing scientific literature on the neuroprotective effects of this compound, providing a comprehensive resource for the scientific community.

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are attributed to its interaction with multiple molecular targets and signaling pathways.

Modulation of Voltage-Gated Ion Channels

This compound has been shown to modulate the activity of voltage-gated sodium (Na+) and calcium (Ca2+) channels, which play crucial roles in neuronal excitability.[1][2] By inhibiting the excessive influx of these ions, this compound can mitigate excitotoxicity, a common pathological feature in many neurodegenerative diseases.

Anti-inflammatory Effects via the MAPK/NF-κB Signaling Pathway

Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. This compound has been shown to exert anti-inflammatory effects by modulating the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathway.[3] Kavalactones, including kavain, can activate p38 MAPK, which in turn can lead to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB).[4] This allows the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. However, some studies suggest that kavain may inhibit NF-κB activation by preventing the degradation of IκB without directly inhibiting the IκB kinase (IKK).[5] This indicates a potential for more nuanced regulation of this pathway.

Antioxidant Effects via the Nrf2/HO-1 Signaling Pathway

Oxidative stress is another critical factor in neuronal damage. This compound and other kavalactones have been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[6] This activation is mediated through the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2).[3] Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of cytoprotective genes, including heme oxygenase-1 (HO-1).[3]

Modulation of Monoamine Oxidase (MAO)

This compound has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B).[7] MAO-B is involved in the metabolism of dopamine, and its inhibition can increase dopaminergic neurotransmission, which is particularly relevant for Parkinson's disease.

Quantitative Data on the Neuroprotective Effects of this compound

The following tables summarize the key quantitative data from preclinical studies investigating the neuroprotective effects of this compound and related kavalactones.

| Parameter | Value | Species/Model | Reference |

| IC50 for Na+ Channel Inhibition | 86.0 µmol/L | Rat cerebrocortical synaptosomes (veratridine-activated) | [8] |

| Inhibition of NF-κB Driven Reporter Gene | 870 µM (Kavain and Dihydrokavain) | Cell-based assay | [5] |

| IC50 for MAO-A Inhibition | 19.0 µM | In vitro | [7] |

| IC50 for MAO-B Inhibition | 5.34 µM | In vitro | [7] |

Table 1: In Vitro Efficacy of (+/-)-Kavain and Related Compounds

| Animal Model | Treatment | Outcome Measure | Result | Reference |

| MPTP Mouse Model of Parkinson's Disease | (+/-)-Kavain (50, 100, 200 mg/kg, i.p.) | Striatal Dopamine Levels | 200 mg/kg dose significantly antagonized MPTP-induced dopamine depletion to 58.93% of saline control values. | [9] |

| Tyrosine Hydroxylase (TH) Immunoreactivity | 200 mg/kg dose completely prevented the MPTP-induced decrease in TH-immunoreactivity and loss of nigral neurons. | [9] | ||

| LPS-induced Endotoxemia in Mice | Kavain (40 mg/kg, i.p.) | Survival Rate | 100% survival at 24 hours post LPS administration. | [10] |

Table 2: In Vivo Efficacy of (+/-)-Kavain

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to facilitate the replication and extension of these findings.

In Vivo MPTP Mouse Model of Parkinson's Disease

-

Animals: Male C57BL/6 mice.

-

Reagents: (+/-)-Kavain (50, 100, or 200 mg/kg), MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; 30 mg/kg), Saline.

-

Procedure:

-

Administer (+/-)-kavain or vehicle (i.p.) 60 minutes before and 60 minutes after a single subcutaneous (s.c.) injection of MPTP or saline.

-

Sacrifice mice after 7 days.

-

Dissect the neostriatum for analysis.

-

-

Analysis:

-

HPLC with Electrochemical Detection: Quantify dopamine and its metabolites in the neostriatum.

-

Immunocytochemistry: Process nigral sections for tyrosine hydroxylase (TH) immunocytochemistry to assess the integrity of dopaminergic neurons.

-

HPLC Analysis of MPP+: Determine striatal MPP+ (1-methyl-4-phenylpyridinium) levels to assess MPTP metabolism.[9]

-

In Vitro Neuroprotection Assay against Amyloid-Beta Toxicity

-

Cell Line: PC-12 (rat pheochromocytoma) cells.

-

Reagents: this compound, Amyloid-beta (Aβ) peptide (e.g., Aβ1-42), Cell culture medium, Reagents for viability assays (e.g., MTT, LDH).

-

Procedure:

-

Culture PC-12 cells under standard conditions.

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 24 hours).

-

Expose the cells to aggregated Aβ peptide for a further incubation period (e.g., 24 hours).

-

-

Analysis:

-

Cell Viability Assays: Measure cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release to quantify the neuroprotective effect of Kavain.[6]

-

Assessment of Nrf2 Activation

-

Cell Line: Neuronal cell lines (e.g., PC-12, SH-SY5Y) or primary neurons.

-

Reagents: this compound, Reagents for Western blotting (antibodies against Nrf2, HO-1, and loading control), Reagents for ARE-luciferase assay.

-

Procedure:

-

Treat cells with this compound for various time points and at different concentrations.

-

-

Analysis:

-

Western Blotting: Analyze the protein levels of Nrf2 in nuclear extracts and HO-1 in whole-cell lysates to determine the activation of the pathway.

-

ARE-Luciferase Reporter Assay: Transfect cells with a reporter construct containing the Antioxidant Response Element (ARE) linked to a luciferase gene. Measure luciferase activity to quantify Nrf2 transcriptional activity.[6]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of this compound's neuroprotective signaling pathways.

Caption: Experimental workflow for the MPTP mouse model.

Caption: In vitro experimental workflow for amyloid-beta toxicity.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to target multiple pathological pathways, including excitotoxicity, neuroinflammation, and oxidative stress, makes it a promising candidate for the development of novel therapies for neurodegenerative diseases.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the NF-κB signaling pathway to resolve the current discrepancies in the literature.

-

Conducting comprehensive dose-response studies to establish optimal therapeutic concentrations and windows for different neurodegenerative conditions.

-

Performing long-term in vivo studies in various animal models of neurodegeneration to assess the chronic efficacy and safety of this compound.

-

Investigating the potential for synergistic effects when this compound is co-administered with existing therapies for neurodegenerative diseases.

By addressing these key areas, the scientific community can further unlock the therapeutic potential of this compound and pave the way for its clinical translation for the benefit of patients with these devastating disorders.

References

- 1. Kava extract ingredients, (+)-methysticin and (+/-)-kavain inhibit voltage-operated Na(+)-channels in rat CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of (+/-)-kavain on voltage-activated inward currents of dorsal root ganglion cells from neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective properties of kavalactones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of TNFalpha-induced activation of nuclear factor kappaB by kava (Piper methysticum) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kavalactones protect neural cells against amyloid beta peptide-induced neurotoxicity via extracellular signal-regulated kinase 1/2-dependent nuclear factor erythroid 2-related factor 2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (+/-)-Kavain inhibits veratridine-activated voltage-dependent Na(+)-channels in synaptosomes prepared from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effects of (+/-)-kavain in the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and characterization of Kava-derived compounds mediating TNF-α suppression - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (+)-Kavain: An In-Depth Preclinical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Kavain is a prominent kavalactone found in the roots of the kava plant (Piper methysticum). It is a key contributor to the plant's well-documented anxiolytic, sedative, and muscle-relaxant properties. This technical guide provides a comprehensive overview of the preclinical pharmacological profile of this compound, summarizing its mechanisms of action, pharmacokinetic properties, and efficacy in various disease models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration of this compound for potential therapeutic applications.

Mechanism of Action

This compound exerts its pharmacological effects through a multi-target mechanism, primarily involving the modulation of ion channels and neurotransmitter systems within the central nervous system.

Modulation of GABA-A Receptors

This compound positively modulates the function of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain. Unlike benzodiazepines, this compound's modulatory effect is not mediated through the classical benzodiazepine binding site and is insensitive to the antagonist flumazenil[1][2]. It potentiates GABA-elicited currents across various GABA-A receptor subtypes, with a more pronounced effect observed at α4β2δ receptors compared to α1β2γ2L receptors[1][2]. This potentiation of GABAergic neurotransmission is believed to be a significant contributor to the anxiolytic and sedative effects of this compound.

Inhibition of Voltage-Gated Ion Channels

This compound has been shown to inhibit voltage-gated sodium (Na+) and calcium (Ca2+) channels[3]. The racemic mixture, (+/-)-kavain, dose-dependently suppresses the binding of the Na+ channel activator [3H]batrachotoxin with an IC50 of 88 µM (Ki = 72 µM)[3]. Electrophysiological studies have demonstrated that (+/-)-kavain (in the dose range of 1-400 µM) causes a rapid and reversible inhibition of Na+ currents in hippocampal neurons[4]. This action on voltage-gated ion channels likely underlies the anticonvulsant and analgesic properties of Kavain.

Inhibition of Monoamine Oxidase (MAO)

This compound is a reversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, potentially contributing to the mood-modulating and anxiolytic effects of this compound.

Data Presentation

The following tables summarize the available quantitative data for the pharmacological activity of this compound in preclinical models.

Table 1: In Vitro Pharmacological Data for this compound

| Target | Assay | Species | Preparation | Parameter | Value | Reference |

| Voltage-Gated Na+ Channel | [3H]Batrachotoxin Binding | Rat | Synaptosomal Membranes | IC50 | 88 µM ((+/-)-kavain) | [3] |

| Voltage-Gated Na+ Channel | [3H]Batrachotoxin Binding | Rat | Synaptosomal Membranes | Ki | 72 µM ((+/-)-kavain) | [3] |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition Assay | Human | Recombinant | IC50 | 19.0 µM ((+/-)-kavain) | |

| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition Assay | Human | Recombinant | Ki | 7.72 µM ((+/-)-kavain) | |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | Human | Recombinant | IC50 | 5.34 µM ((+/-)-kavain) | |

| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | Human | Recombinant | Ki | 5.10 µM ((+/-)-kavain) |

Table 2: Preclinical Pharmacokinetic Parameters of Kavain

| Species | Route | Dose (mg/kg) | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |

| Rat | Oral | 100 | ~5400 ng/mL | 0.88 h | 1.3 h | ~50% | |

| Rat | IV | 7 | - | - | 0.63 h | - | |

| Mouse | IP | 100 | 64.7 ng/mg brain tissue | 5 min | - | - | |

| Human | Oral | 800 mg (single dose) | 10-40 ng/mL (serum) | ~1-4 h | ~9 h | - |

Table 3: Efficacy of (+/-)-Kavain in a Preclinical Model of Parkinson's Disease

| Model | Species | Treatment | Dose (mg/kg, i.p.) | Outcome Measure | Result | Reference |

| MPTP-induced Parkinson's Disease | Mouse (C57BL/6) | (+/-)-Kavain | 50 | Striatal Dopamine Levels | Non-significant attenuation of depletion | [3] |

| MPTP-induced Parkinson's Disease | Mouse (C57BL/6) | (+/-)-Kavain | 100 | Striatal Dopamine Levels | Non-significant attenuation of depletion | [3] |

| MPTP-induced Parkinson's Disease | Mouse (C57BL/6) | (+/-)-Kavain | 200 | Striatal Dopamine Levels | Significant antagonism of depletion (58.93% of control) | [3] |

| MPTP-induced Parkinson's Disease | Mouse (C57BL/6) | (+/-)-Kavain | 200 | Nigral TH-immunoreactivity | Complete prevention of decrease | [3] |

| MPTP-induced Parkinson's Disease | Mouse (C57BL/6) | (+/-)-Kavain | 200 | Loss of Nigral Neurons | Complete prevention | [3] |

Experimental Protocols

[3H]Batrachotoxin Binding Assay for Voltage-Gated Sodium Channels

-

Preparation of Synaptosomal Membranes: Cerebral cortices from Wistar rats are homogenized in a sucrose solution. The homogenate is centrifuged at a low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a high speed to pellet the synaptosomes. The pellet is resuspended and subjected to osmotic lysis in a hypotonic buffer, followed by centrifugation to obtain the synaptosomal membranes.

-

Binding Assay: The membranes are incubated with [3H]batrachotoxin in the presence and absence of varying concentrations of (+/-)-kavain. The incubation is carried out at a specific temperature and for a set duration to reach equilibrium.

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with a cold buffer to remove non-specific binding. The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value, the concentration of (+/-)-kavain that inhibits 50% of the specific binding of [3H]batrachotoxin, is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme Source: Recombinant human MAO-A and MAO-B are used as the enzyme sources.

-

Assay Principle: The assay measures the ability of (+/-)-kavain to inhibit the oxidative deamination of a substrate (e.g., kynuramine) by MAO enzymes. The product of this reaction is a fluorescent molecule, allowing for detection.

-

Assay Procedure: The MAO enzyme is pre-incubated with varying concentrations of (+/-)-kavain or a vehicle control. The reaction is initiated by the addition of the substrate. The fluorescence intensity is measured over time using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percentage of inhibition is calculated for each concentration of (+/-)-kavain. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value is determined from the IC50 value and the Michaelis-Menten constant (Km) of the substrate using the appropriate equation for the mode of inhibition (competitive, non-competitive, etc.).

MPTP Mouse Model of Parkinson's Disease

-

Animals: Male C57BL/6 mice are used for this model.

-

Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) subcutaneously (s.c.) or intraperitoneally (i.p.). MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

-

Drug Treatment: (+/-)-Kavain is administered to the mice, typically via i.p. injection, at various doses before and/or after MPTP administration. A vehicle control group receives the vehicle solution without the drug.

-

Behavioral Assessment: Motor function can be assessed using tests like the rotarod test or the pole test to evaluate motor coordination and bradykinesia.

-

Neurochemical Analysis: At the end of the study, the brains are collected, and the striatum is dissected. High-performance liquid chromatography (HPLC) with electrochemical detection is used to quantify the levels of dopamine and its metabolites (DOPAC and HVA).

-

Immunohistochemistry: Brain sections are stained with an antibody against tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, to visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

-

Data Analysis: The data from the different treatment groups are compared to assess the neuroprotective effects of (+/-)-kavain against MPTP-induced neurotoxicity. Statistical analysis is performed to determine the significance of the observed effects.

Mandatory Visualizations

Figure 1: Overview of the primary signaling pathways modulated by this compound.

Figure 2: A typical experimental workflow for evaluating the neuroprotective effects of this compound.

Conclusion

This compound demonstrates a complex and promising preclinical pharmacological profile, characterized by its interactions with multiple key targets in the central nervous system. Its ability to modulate GABA-A receptors, inhibit voltage-gated ion channels, and inhibit monoamine oxidase provides a strong rationale for its observed anxiolytic, anticonvulsant, analgesic, and neuroprotective effects. The quantitative data and detailed protocols presented in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent for a range of neurological and psychiatric disorders. Further studies are warranted to fully elucidate its dose-response relationships in various preclinical models and to translate these findings into clinical applications.

References

- 1. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism | PLOS One [journals.plos.org]

- 2. Ex vivo and in vitro inhibitory potential of Kava extract on monoamine oxidase B activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticonvulsive action of (+/-)-kavain estimated from its properties on stimulated synaptosomes and Na+ channel receptor sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kava extract ingredients, (+)-methysticin and (+/-)-kavain inhibit voltage-operated Na(+)-channels in rat CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of (+)-Kavain on Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Kavain, a major kavalactone derived from the kava plant (Piper methysticum), has garnered significant interest for its diverse pharmacological activities, including anxiolytic, sedative, analgesic, and anticonvulsant effects. A key molecular mechanism underlying these properties is its interaction with voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating VGSCs, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction to this compound and Voltage-Gated Sodium Channels

This compound is one of the six major psychoactive compounds, known as kavalactones, found in the roots of the kava plant.[1] These compounds are responsible for the plant's well-documented effects on the central nervous system.[2][3] Voltage-gated sodium channels are crucial transmembrane proteins that mediate the rising phase of action potentials in excitable cells, such as neurons and muscle cells.[4][5] They exist in different conformational states: resting (closed), open, and inactivated.[4] The modulation of these channels presents a key target for therapeutic intervention in a variety of neurological disorders.[5]

Mechanism of Action of this compound on Voltage-Gated Sodium Channels

This compound acts as a reversible and voltage-dependent inhibitor of voltage-gated sodium channels.[6] Its primary mechanism involves a direct interaction with the channel protein, rather than through an indirect signaling pathway.

State-Dependent Inhibition:

Studies have shown that this compound preferentially interacts with the resting closed and inactivated states of the sodium channel.[6][7] This state-dependent binding is a key feature of its inhibitory action. By binding to these states, this compound stabilizes them, thereby reducing the number of channels available to open upon depolarization.

Effects on Channel Gating:

The interaction of this compound with VGSCs leads to several distinct effects on the channel's gating properties:

-

Reduction of Peak Sodium Current: Application of this compound results in a rapid and reversible dose-dependent decrease in the peak amplitude of sodium currents.[2][6]

-

Shift in Steady-State Inactivation: this compound shifts the steady-state inactivation curve (h∞ curve) towards more negative membrane potentials.[6] This indicates that at any given membrane potential, a larger fraction of sodium channels will be in the inactivated state in the presence of the compound.

-

Accelerated Inactivation: The time course of sodium channel inactivation is accelerated by this compound.[6]

-

Slowed Recovery from Inactivation: The recovery of sodium channels from the inactivated state is slowed down in the presence of this compound.[6]

-

Lack of Use-Dependence at High Frequencies: Interestingly, at a stimulation frequency of 10 Hz, this compound does not exhibit use-dependent properties, meaning its blocking effect does not accumulate with repeated channel activation at this frequency.[6]

Quantitative Data

The inhibitory potency of kavain on voltage-gated sodium channels has been quantified in various experimental systems. The following table summarizes the available quantitative data.

| Compound | Preparation | Assay Method | Parameter | Value | Reference |

| (+/-)-Kavain | Rat cerebrocortical synaptosomes | Veratridine-stimulated Na+ influx | IC50 | 86.0 µM | [8] |

| (+/-)-Kavain | Rat CA1 hippocampal neurons | Whole-cell patch clamp | Effective Concentration | 1 - 400 µM | [2][6] |

Experimental Protocols

The investigation of this compound's effects on voltage-gated sodium channels primarily utilizes electrophysiological and fluorescence-based techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents across the cell membrane of a single neuron.

Objective: To characterize the effects of this compound on the amplitude and gating kinetics of voltage-gated sodium currents.

Methodology:

-

Cell Preparation: Primary neurons (e.g., rat hippocampal or dorsal root ganglion neurons) are isolated and cultured on glass coverslips.

-

Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator. The coverslip with the cultured neurons is placed in a recording chamber on an inverted microscope and perfused with an external solution.

-

Gigaohm Seal Formation: The micropipette is carefully brought into contact with the cell membrane of a neuron. Gentle suction is applied to form a high-resistance seal (a "gigaohm seal") between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell's interior.

-

Voltage-Clamp Protocol: The membrane potential is held at a specific holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit sodium currents. To study steady-state inactivation, a series of pre-pulses to different potentials are applied before a test pulse.

-

Drug Application: this compound is dissolved in the external solution and perfused into the recording chamber.

-

Data Acquisition and Analysis: Sodium currents are recorded before, during, and after the application of this compound. Data analysis is performed to determine changes in peak current amplitude, time course of activation and inactivation, and shifts in the voltage-dependence of activation and inactivation.

Synaptosome-Based Fluorescence Assay

This method provides a high-throughput way to assess the effect of compounds on ion channel activity in a preparation of nerve terminals.

Objective: To determine the inhibitory concentration (IC50) of this compound on veratridine-activated sodium channels.

Methodology:

-

Synaptosome Preparation: Synaptosomes (sealed nerve terminals) are prepared from brain tissue (e.g., rat cerebral cortex) by differential centrifugation.

-

Dye Loading: The synaptosomes are incubated with a sodium-sensitive fluorescent dye, such as SBFI-AM (Sodium-Binding Benzofuran Isophthalate, Acetoxymethyl Ester).

-

Fluorescence Measurement: The dye-loaded synaptosomes are placed in a fluorometer.

-

Channel Activation and Inhibition: A baseline fluorescence is recorded. The sodium channels are then activated using a chemical activator like veratridine, which causes an influx of Na+ and an increase in fluorescence. The experiment is repeated in the presence of varying concentrations of this compound.

-

Data Analysis: The inhibition of the veratridine-induced increase in fluorescence by this compound is measured. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal curve.

Conclusion

This compound modulates voltage-gated sodium channels through a direct, reversible, and voltage-dependent inhibitory mechanism. Its preferential binding to the resting and inactivated states of the channel, along with its effects on channel gating, contributes significantly to its known pharmacological profile. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives as modulators of neuronal excitability. Future studies focusing on the specific interactions with different VGSC subtypes will be crucial for the development of more targeted therapeutic agents.

References

- 1. Kava - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Kavain, the Major Constituent of the Anxiolytic Kava Extract, Potentiates GABAA Receptors: Functional Characteristics and Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]

- 5. Mechanisms of Drug Binding to Voltage-Gated Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kava extract ingredients, (+)-methysticin and (+/-)-kavain inhibit voltage-operated Na(+)-channels in rat CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. (+/-)-Kavain inhibits veratridine-activated voltage-dependent Na(+)-channels in synaptosomes prepared from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anti-inflammatory Pathways of (+)-Kavain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the anti-inflammatory effects of (+)-Kavain, a principal kavalactone derived from the Piper methysticum (kava) plant. For centuries, kava has been utilized in traditional medicine for its anxiolytic, analgesic, and sedative properties.[1] Modern research has increasingly focused on its significant anti-inflammatory and immunomodulatory activities, positioning this compound as a promising candidate for therapeutic development in inflammatory diseases.

This document details the key signaling pathways modulated by this compound, presents quantitative data from relevant studies in a structured format, provides detailed experimental protocols for assessing its activity, and visualizes the complex molecular interactions through signaling pathway diagrams.

Core Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting several key signaling cascades integral to the inflammatory response. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, the modulation of LPS-Induced TNF-α Factor (LITAF), and the subsequent reduction of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a master regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB.[2][3] Upon stimulation by pro-inflammatory signals like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[2][3] This frees NF-κB to translocate to the nucleus and initiate gene transcription.[2]

This compound has been shown to be a potent inhibitor of the NF-κB pathway.[4][5] Its mechanism involves preventing the degradation of IκB, which consequently blocks the nuclear translocation of the active p50 and p65 NF-κB subunits.[4] By inhibiting this central pathway, Kavain effectively downregulates the expression of a wide array of inflammatory mediators.

Modulation of MAPK and LITAF Signaling

Mitogen-Activated Protein Kinases (MAPKs) are critical signaling molecules that regulate cellular processes such as inflammation, proliferation, and apoptosis.[3] In response to inflammatory stimuli like LPS, MAPKs such as ERK2 become activated and, in turn, phosphorylate downstream targets.

Research has identified Lipopolysaccharide-Induced TNF-α Factor (LITAF) as a key transcription factor regulated by the MAPK pathway.[5][6] The activation and nuclear translocation of LITAF are dependent on ERK2.[7] this compound has been demonstrated to inhibit LPS-induced TNF-α production by preventing the phosphorylation of ERK2.[7] This dephosphorylation abrogates LITAF's translocation to the nucleus, thereby suppressing TNF-α gene expression.[5] Studies have shown that the anti-inflammatory effect of Kavain is significantly reduced in ERK2-deficient cells, confirming ERK2 as a crucial upstream kinase for LITAF in Kavain-mediated regulation.[7]

Additionally, Kavain has been found to deactivate MyD88 and Akt, upstream mediators in the LPS signaling cascade that leads to LITAF activation and subsequent cytokine production.[5][6]

Inhibition of Cyclooxygenase (COX) Enzymes

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (PGs), which are key mediators of inflammation and pain. While some kava-derived compounds have shown inhibitory activity against both COX-1 and COX-2, specific data for this compound's direct, potent inhibition is less defined compared to other kavalactones like dihydrokavain and yangonin.[8][9] However, the overall anti-inflammatory profile of kava extracts suggests that modulation of the arachidonic acid cascade may be a contributing mechanism.[8][9]

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: Inhibition of NF-κB Activation by this compound

| Assay | System | Stimulant | Kavain Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Reporter Gene Assay | Human Cells | TNF-α | 870 µM | Inhibition of NF-κB-driven reporter gene expression | [4] |

| Western Blot | Human Cells | TNF-α | Not specified | Inhibition of IκB degradation and p65/p50 nuclear translocation |[4] |

Table 2: Inhibition of Cytokine Production by this compound and Analogs

| Cytokine | Cell/Animal Model | Stimulant | Compound | Concentration | % Inhibition / Effect | Reference |

|---|---|---|---|---|---|---|

| TNF-α | Human THP-1 cells | LPS | Kavain | 50 µg/mL | Potent suppression of TNF-α production | [10] |

| TNF-α | Mouse BMM | P. gingivalis | Kava-205Me (analog) | 50 µg/mL | Significant reduction in TNF-α secretion | [11][12] |

| IL-12 | Mouse BMM | P. gingivalis | Kava-205Me (analog) | 50 µg/mL | Significant reduction | [11][12] |

| RANTES | Mouse BMM | P. gingivalis | Kava-205Me (analog) | 50 µg/mL | Significant reduction | [11][12] |

| IL-10 | Mouse BMM | P. gingivalis | Kava-205Me (analog) | 50 µg/mL | Significant reduction | [11][12] |

| TNF-α | Mouse (in vivo) | P. gingivalis-LPS | Kava-241 (analog) | Not specified | 56% reduction at 3 hours |[13] |

Table 3: In Vivo Anti-inflammatory Efficacy of this compound

| Animal Model | Outcome Measured | Treatment | Result | Reference |

|---|---|---|---|---|

| LPS-induced Endotoxic Shock | Lethality | Kavain | Protected mice from lethal doses of LPS | [10][14] |

| Collagen Antibody Induced Arthritis (CAIA) | Arthritis Severity | Kavain | Significant anti-inflammatory effect |[5][6] |

Detailed Experimental Protocols

The following protocols are generalized methodologies based on published literature for assessing the anti-inflammatory properties of compounds like this compound.

Protocol: LPS-Induced Inflammation in Macrophages (In Vitro)

This protocol outlines the induction of an inflammatory response in macrophage cell lines (e.g., RAW 264.7) using LPS to measure the inhibitory effect of this compound on cytokine production.[15][16][17][18]

Materials:

-

RAW 264.7 macrophage cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and pre-treat the cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 1-2 hours.

-

Inflammatory Challenge: Add LPS to a final concentration of 100-500 ng/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 12-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer's instructions (see Protocol 3.2).

Protocol: ELISA for Cytokine Quantification (TNF-α, IL-6)

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using a sandwich ELISA.[15][19][20][21][22][23]

Materials:

-

ELISA plate pre-coated with capture antibody (e.g., anti-TNF-α)

-

Collected cell culture supernatants

-

Recombinant cytokine standards

-

Detection antibody (biotinylated)

-

Avidin-HRP (or Streptavidin-HRP)

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer

-

Microplate reader

Procedure:

-

Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard as per the kit instructions to create a standard curve (e.g., 0-500 pg/mL).

-

Sample Addition: Add 100 µL of standards and collected supernatants to the appropriate wells of the coated ELISA plate. Incubate for 2 hours at room temperature.

-

Washing: Aspirate the contents and wash the wells 3-4 times with wash buffer.

-

Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Repeat the wash step as described in step 3.

-

Enzyme Conjugate: Add 100 µL of Avidin-HRP conjugate to each well. Incubate for 20-30 minutes at room temperature, protected from light.

-

Washing: Repeat the wash step as described in step 3.

-

Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-20 minutes at room temperature in the dark, allowing color to develop.

-

Stop Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.

-

Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance, plot the standard curve, and determine the concentration of the cytokine in the samples.

Protocol: Western Blot for Phosphorylated p38 MAPK

This protocol is for detecting the phosphorylation status of key signaling proteins like p38 MAPK to assess pathway activation.[24][25][26][27][28]

Procedure:

-

Cell Treatment & Lysis: Treat cells with this compound and/or LPS as described in Protocol 3.1. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.[24]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[25]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[24]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C with gentle agitation.[24]

-

Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

-

Re-probing: To normalize the data, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total p38 MAPK) and a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory properties through the targeted modulation of critical signaling pathways, primarily by inhibiting NF-κB activation and suppressing the ERK2/LITAF axis to reduce pro-inflammatory cytokine production.[4][5][7] Its efficacy in various in vitro and in vivo models of inflammation highlights its potential as a lead compound for the development of novel anti-inflammatory therapeutics.

Future research should focus on elucidating the precise molecular binding targets of this compound, further exploring its effects on other inflammatory pathways, and optimizing its pharmacokinetic properties through medicinal chemistry to enhance its therapeutic potential. The development of potent, non-toxic Kavain analogs could offer new avenues for treating chronic inflammatory disorders.[11][14]

References

- 1. researchgate.net [researchgate.net]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. Flavokawain B, the hepatotoxic constituent from kava root, induces GSH-sensitive oxidative stress through modulation of IKK/NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of TNFalpha-induced activation of nuclear factor kappaB by kava (Piper methysticum) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kavain Involvement in LPS-Induced Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kavain Inhibition of LPS-Induced TNF-α via ERK/LITAF. | Semantic Scholar [semanticscholar.org]

- 8. Novel compounds from Piper methysticum Forst (Kava Kava) roots and their effect on cyclooxygenase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Kava as a Clinical Nutrient: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Reduction of Articular and Systemic Inflammation by Kava-241 in a Porphyromonas gingivalis-Induced Arthritis Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and characterization of Kava-derived compounds mediating TNF-α suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]

- 20. pubcompare.ai [pubcompare.ai]

- 21. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Evaluation of TNF-α, IL-10 and IL-6 Cytokine Production and Their Correlation with Genotype Variants amongst Tuberculosis Patients and Their Household Contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Anxiolytic Potential of (+)-Kavain in Generalized Anxiety Disorder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Generalized Anxiety Disorder (GAD) is a prevalent and debilitating condition characterized by persistent and excessive worry. Current pharmacological treatments, while effective for some, are often associated with undesirable side effects, leading to a demand for novel therapeutic agents. (+)-Kavain, a major kavalactone derived from the kava plant (Piper methysticum), has emerged as a promising candidate due to its anxiolytic properties. This technical guide provides a comprehensive overview of the current state of research on this compound as a potential treatment for GAD, focusing on its mechanism of action, clinical efficacy, safety profile, and the experimental methodologies used in its evaluation. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound.

Introduction

Kava has a long history of traditional use in the Pacific Islands as a ceremonial and social beverage with calming effects.[1] The psychoactive properties of kava are attributed to a group of compounds known as kavalactones, of which this compound is one of the most abundant.[2] Early research into kava extracts showed promise in alleviating anxiety, but concerns over potential hepatotoxicity led to restrictions in several countries.[1] However, more recent studies, particularly with aqueous extracts of noble kava cultivars, have suggested a more favorable safety profile, reigniting interest in its therapeutic potential for anxiety disorders.[3] This guide will delve into the scientific evidence surrounding this compound, providing a detailed examination of its pharmacology and clinical data in the context of GAD.

Mechanism of Action and Signaling Pathways

The anxiolytic effects of this compound are believed to be mediated through multiple signaling pathways, with the primary mechanism involving the potentiation of γ-aminobutyric acid type A (GABA-A) receptors.[1] Unlike benzodiazepines, Kavain's modulation of GABA-A receptors does not appear to involve the classical benzodiazepine binding site.[4]

GABAergic System Modulation

This compound has been shown to positively modulate GABA-A receptors, enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system.[4] This potentiation of GABAergic neurotransmission is a key mechanism underlying the anxiolytic and sedative effects of many pharmacological agents. Studies have demonstrated that kavain enhances GABA-elicited currents in a concentration-dependent manner.[5]

Monoamine Oxidase Inhibition

This compound has been found to be a reversible inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[6] These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound may increase the synaptic availability of these neurotransmitters, which are known to play a crucial role in mood and anxiety regulation.

Ion Channel Modulation

Research also suggests that this compound can modulate voltage-dependent sodium and calcium channels.[7][8] By inhibiting these channels, this compound may reduce neuronal excitability, contributing to its anxiolytic and anticonvulsant properties.

Quantitative Data from Clinical Trials

The efficacy and safety of kava extracts, with this compound as a primary constituent, have been evaluated in several randomized controlled trials (RCTs) for GAD. The primary outcome measure in most of these studies is the Hamilton Anxiety Rating Scale (HAMA), a clinician-administered scale assessing the severity of anxiety symptoms.[9][10][11]

Efficacy Data

| Study (Year) | N | Intervention | Duration | Primary Outcome (HAMA Score Change) | Remission Rate (HAMA ≤ 7) | Effect Size (Cohen's d) |

| Sarris et al. (2013)[12] | 58 | Kava extract (120-240 mg kavalactones/day) vs. Placebo | 6 weeks | Kava: -7.6, Placebo: -4.2 (p=0.046) | Kava: 26%, Placebo: 6% (p=0.04) | 0.62 |

| Sarris et al. (2020)[13] | 171 | Kava extract (240 mg kavalactones/day) vs. Placebo | 16 weeks | No significant difference between groups (p=0.25) | Kava: 17.4%, Placebo: 23.8% (p=0.46) | Not significant |

| Watkins et al. (2001) | 38 | Kava extract (280 mg kavalactones/day) vs. Placebo | 4 weeks | Significant reduction in HAMA for Kava vs. Placebo | Not Reported | Not Reported |

Note: Data are synthesized from multiple sources and represent a summary of key findings. For full details, refer to the original publications.

Safety and Tolerability Data

| Study (Year) | Adverse Events (Kava Group) | Adverse Events (Placebo Group) | Liver Function Tests |

| Sarris et al. (2013)[12] | Headaches more frequent (p=0.05) | - | No significant differences |

| Sarris et al. (2020)[13] | Poorer memory, tremor/shakiness more frequent | - | Abnormalities more frequent, but no herb-induced liver injury |

| General Reviews[14] | Generally well-tolerated in short-term use (4-8 weeks) | - | No significant differences in short-term studies with aqueous extracts |

Experimental Protocols

Generalized Protocol for a Randomized Controlled Trial of this compound for GAD

This protocol outlines a typical design for a clinical trial investigating the efficacy and safety of a standardized kava extract containing this compound for the treatment of GAD.

4.1.1. Inclusion and Exclusion Criteria

-

Inclusion Criteria:

-

Exclusion Criteria:

-

Current or recent (within 6 months) major depressive episode.

-

Current diagnosis of another primary psychiatric disorder (e.g., bipolar disorder, schizophrenia).[15]

-

Current substance or alcohol use disorder.[15]

-

Known liver disease or elevated liver enzymes at baseline.

-

Concomitant use of other psychotropic medications.

-

4.1.2. Intervention

-

Investigational Product: Standardized aqueous extract of noble kava root, encapsulated. The dose is typically standardized to the total kavalactone content (e.g., 240 mg/day), with a specified percentage of this compound.[16]

-

Placebo: Matched placebo capsules identical in appearance, taste, and smell to the investigational product.

4.1.3. Assessments

-

Primary Efficacy Measure: Change from baseline in the total score of the 14-item Hamilton Anxiety Rating Scale (HAMA).[12]

-

Secondary Efficacy Measures: Remission rates (defined as HAMA score ≤ 7), changes in other anxiety and depression scales (e.g., Beck Anxiety Inventory, Montgomery-Åsberg Depression Rating Scale).

-

Safety and Tolerability: Monitoring of adverse events at each study visit, regular assessment of vital signs, and laboratory tests including liver function tests (ALT, AST, GGT, bilirubin) at baseline and specified follow-up intervals.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potential of this compound on MAO-A and MAO-B activity.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

This compound.

-

A suitable substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

-

A fluorescent or spectrophotometric probe to detect the product of the enzymatic reaction.

-

Appropriate buffer solutions.

-

Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B).

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a multi-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.

-

Add the different concentrations of this compound or the reference inhibitor to the wells. Include control wells with no inhibitor.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate to each well.

-

Measure the rate of product formation over time using a plate reader (fluorescence or absorbance).

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

To determine the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyzing the data using Lineweaver-Burk plots.[17]

-

To assess the reversibility of inhibition, incubate the enzyme with a high concentration of the inhibitor, then remove the inhibitor by dialysis and measure the recovery of enzyme activity.[17]

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in both animals and humans. After oral administration, kavalactones are generally absorbed relatively quickly, with time to reach maximum plasma concentration (Tmax) typically between 1 and 3 hours.[2] The systemic exposure to different kavalactones can vary.[2] In humans, a single oral dose of 800 mg of kavain resulted in serum concentrations of 10-40 ng/mL within 1-4 hours.[18] Kavain undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes.[15]

Conclusion and Future Directions

This compound presents a compelling profile as a potential therapeutic agent for Generalized Anxiety Disorder. Its multi-target mechanism of action, primarily involving the potentiation of GABA-A receptors and inhibition of monoamine oxidases, offers a rational basis for its anxiolytic effects. Clinical trial data, while somewhat mixed, suggests that standardized kava extracts containing this compound can be effective in reducing anxiety symptoms, particularly in the short term. The safety profile, especially concerning hepatotoxicity, appears to be favorable for aqueous extracts of noble kava cultivars when used appropriately.

Future research should focus on larger, long-term clinical trials to definitively establish the efficacy and safety of this compound for GAD. Further elucidation of its complex mechanism of action, including the specific contributions of its different pharmacological targets, will be crucial for optimizing its therapeutic use. Pharmacogenomic studies may also help identify patient populations most likely to respond to treatment. For drug development professionals, the synthesis of this compound and its analogues could lead to the development of novel anxiolytic agents with improved efficacy and safety profiles.

References

- 1. aoac.org [aoac.org]

- 2. Kava extract ingredients, (+)-methysticin and (+/-)-kavain inhibit voltage-operated Na(+)-channels in rat CA1 hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]